molecular formula C18H15N3O4S2 B2900037 2-[[2-(Benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide CAS No. 898440-48-7

2-[[2-(Benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide

Cat. No. B2900037
CAS RN: 898440-48-7
M. Wt: 401.46
InChI Key: XYZZNIFDIGEXBF-UHFFFAOYSA-N
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Description

Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Benzenesulfonamide is a compound that contains a sulfonamide group attached to a benzene ring. These components are often found in various biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and benzenesulfonamide components would likely contribute to the overall polarity of the molecule, while the thiophene component could potentially contribute to its aromaticity .


Chemical Reactions Analysis

Thiophene-based analogs have been used in a variety of chemical reactions due to their potential as biologically active compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its specific structure. For example, benzamide appears as a white solid or colourless crystals and is slightly soluble in water . Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

Thiophene-based analogs have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[[2-(benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c19-16(22)14-10-11-26-18(14)20-17(23)13-8-4-5-9-15(13)21-27(24,25)12-6-2-1-3-7-12/h1-11,21H,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZZNIFDIGEXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(Benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide

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